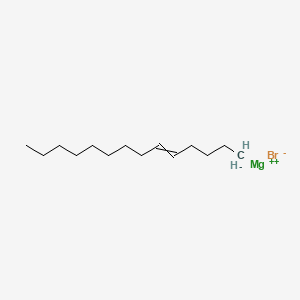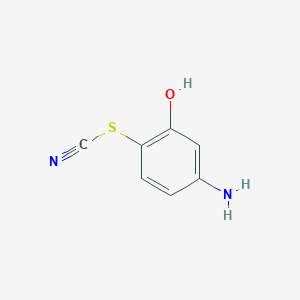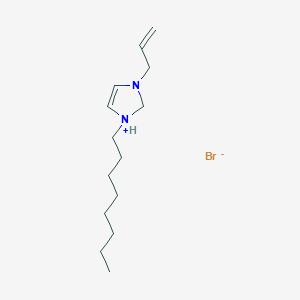
2-(Trifluoromethylsulfonyloxy)-1-octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Oct-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of an appropriate alcohol with trifluoromethanesulfonic anhydride in the presence of a base. One common method involves the use of lithium diisopropylamide (LDA) as a base and anhydrous tetrahydrofuran (THF) as the solvent . The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate products . The crude product is then purified by column chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Oct-1-en-2-yl trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used.
Applications De Recherche Scientifique
Oct-1-en-2-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of Oct-1-en-2-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group. This activation facilitates nucleophilic substitution or elimination reactions, depending on the reaction conditions . The molecular targets and pathways involved are primarily related to the reactivity of the trifluoromethanesulfonate group.
Comparaison Avec Des Composés Similaires
Oct-1-en-2-yl trifluoromethanesulfonate can be compared with other trifluoromethanesulfonate esters, such as:
- Methyl trifluoromethanesulfonate
- Ethyl trifluoromethanesulfonate
- Cyclohexyl trifluoromethanesulfonate
These compounds share similar reactivity due to the presence of the trifluoromethanesulfonate group but differ in their alkyl or aryl groups, which can influence their physical properties and specific applications .
Propriétés
Formule moléculaire |
C9H15F3O3S |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
oct-1-en-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-3-4-5-6-7-8(2)15-16(13,14)9(10,11)12/h2-7H2,1H3 |
Clé InChI |
MABCAUNYWAJLEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)

![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)


![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)

![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)
